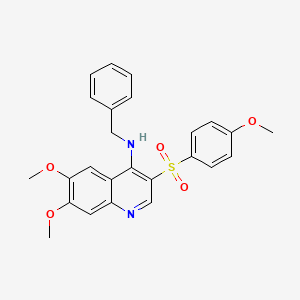
3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzyloxyphenyl compounds . These compounds are often used in laboratory settings and are part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine” were not found, related compounds such as “3-(Benzyloxy)phenylboronic acid” and “3-(Benzyloxy)phenylacetonitrile” have been synthesized through various methods . For instance, the synthesis of “3-(Benzyloxy)phenylboronic acid” involves reactions like Microwave Suzuki-Miyaura coupling .Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis and Biological Activity
Isoxazolines and their derivatives, like 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine, play a significant role in the synthesis of natural products and the exploration of their biological activities. For example, isoxazolin-5-one and 3-nitropropanoic acid-derived natural products have been identified in various species across plants, insects, bacteria, and fungi, showcasing a wide range of biological activities and serving as inspiration for synthetic analogs (Becker et al., 2017). These compounds are synthesized via diverse biosynthetic pathways, highlighting the chemical versatility and ecological significance of the isoxazoline ring.
Antioxidant and Anti-inflammatory Agents
Isoxazoline derivatives have also been investigated for their potential as antioxidant and anti-inflammatory agents. For instance, novel benzofused thiazole derivatives, which could be structurally related to isoxazoline analogs, have shown significant in vitro antioxidant and anti-inflammatory activities, suggesting a promising avenue for the development of new therapeutic agents (Raut et al., 2020).
Anticancer Activity
The anticancer potential of isoxazoline-containing natural products and their synthetic analogs has been a subject of extensive research. Isoxazolines are an important class of nitrogen and oxygen-containing heterocycles with significant anticancer activities. This review focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and utilization as anticancer agents, along with discussions on synthetic pathways to achieve these compounds and the structural-activity relationship affecting their anticancer activity (Kaur et al., 2014).
Drug Design and Molecular Docking
Research on isoxazoline derivatives extends into drug design, where these compounds are evaluated for their binding affinities to various biological targets through molecular docking studies. For instance, the study of novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities includes molecular docking to understand their potential binding modes, offering insights into their mechanism of action and guiding the development of more effective therapeutic agents (Raut et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways . More research is required to elucidate the specific interactions between 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine and its targets.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have various molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine.
Eigenschaften
IUPAC Name |
3-(3-phenylmethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16-10-15(18-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIUXPZLMVVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NOC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


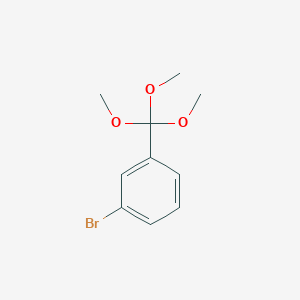
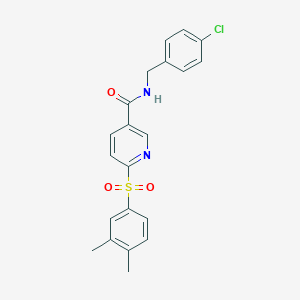
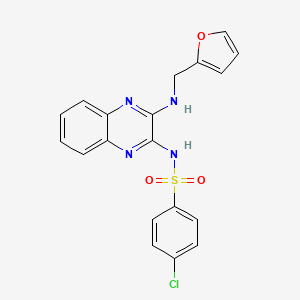

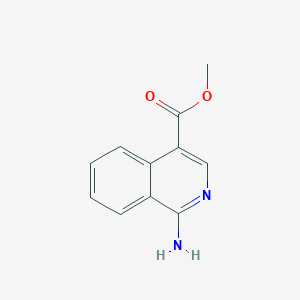
![2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2602907.png)
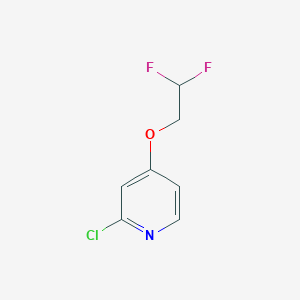
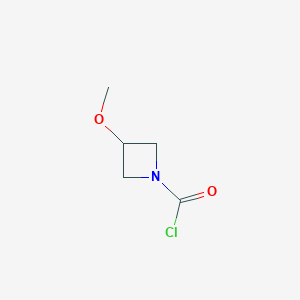
![4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602914.png)
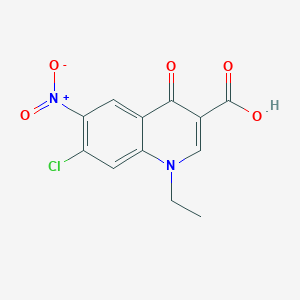
![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)
